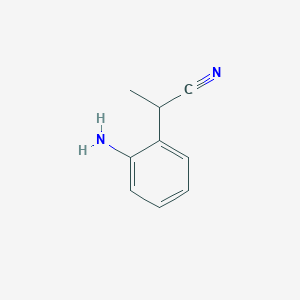

2-(2-Aminophenyl)propanenitrile

Description

2-(2-Aminophenyl)propanenitrile is an aromatic nitrile compound with the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol. Structurally, it consists of a propanenitrile backbone (CH₂-CH₂-CN) with a 2-aminophenyl group attached to the central carbon (C-2). The primary functional groups include a nitrile (-CN) and a primary amine (-NH₂) on the phenyl ring, which confer reactivity in organic synthesis, particularly in cyclization and nucleophilic substitution reactions.

The compound’s applications are inferred from structurally related nitriles. For instance, 2-(2-aminophenyl)acetonitrile (CAS 2973-50-4) is a precursor for anti-tumor and antiviral drugs , suggesting that this compound may similarly serve as a synthon in medicinal chemistry. Its extended carbon chain compared to acetonitrile derivatives could enhance solubility or alter reaction pathways in complex syntheses.

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-(2-aminophenyl)propanenitrile |

InChI |

InChI=1S/C9H10N2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,11H2,1H3 |

InChI Key |

LWDKLSHFLTYDNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=CC=CC=C1N |

Origin of Product |

United States |

Scientific Research Applications

2-(2-Aminophenyl)propanenitrile, also known as 2-(2-aminophenyl)propionitrile, is an organic compound featuring a propanenitrile group attached to a 2-aminophenyl moiety, giving it unique chemical properties. It has a molecular formula of and a CAS number of 28694-90-8. The compound includes an amino group (-NH₂) and a nitrile group (-C≡N), making it a versatile building block in organic synthesis and medicinal chemistry.

Scientific Research Applications

This compound is mainly used in medicinal chemistry as a precursor for synthesizing various pharmaceutical compounds. Its structural features allow it to serve as an intermediate:

- Synthesis of complex molecules

- Building block in organic synthesis

- Synthesis of various pharmaceutical compounds

While specific interaction studies focused solely on this compound are scarce, compounds with similar structures have been evaluated for their interactions with various biological targets.

Potential biological activities

Research indicates that 2-(4-Aminophenyl)propanenitrile exhibits potential biological activities, particularly in antimicrobial and anticancer research. The compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes in microbial cells. In anticancer studies, it has been suggested that this compound could inhibit specific signaling pathways involved in cell proliferation and survival, although detailed mechanisms remain to be fully elucidated.

Other aminophenyl compounds have demonstrated a range of biological activities:

- Antimicrobial Studies: 3-[(2-Aminophenyl)sulfanyl]propanenitrile has been evaluated to determine the minimum inhibitory concentration (MIC) against various pathogens. The results indicated an MIC range of 10-50 µg/mL for different strains, showcasing its potential as a broad-spectrum antimicrobial agent.

- Anticancer Studies: 3-[(2-Aminophenyl)sulfanyl]propanenitrile has been tested against human breast cancer cell lines, and treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations), suggesting its potential as a lead for novel anticancer drugs. Another study focused on the compound's mechanism of action, revealing that it significantly downregulates key oncogenes while upregulating tumor suppressor genes, suggesting a multifaceted approach to cancer treatment.

- Enzyme Inhibition: 3-[(2-Aminophenyl)(methyl)amino]propanenitrile has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.

- Receptor Modulation: 3-[(2-Aminophenyl)(methyl)amino]propanenitrile can act as a modulator of certain receptors, potentially influencing neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

- Antioxidant Activity: 3-[(2-Aminophenyl)(methyl)amino]propanenitrile possesses antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Cytotoxic activity of related compounds

2-amino-1,4-naphthoquinone-benzamides (specifically aniline derivative 5e and 3-nitroaniline derivative 5l ) have demonstrated excellent cytotoxic activity against the breast cancer cell line MDA-MB-231, being more potent than the standard drug cisplatin . Compound 5e was found to be 78.75 times more potent than cisplatin against MDA-MB-231 cells and 50.8 times more active against HT-29 cells . Further biological evaluations revealed that these compounds induce apoptosis .

Applications in Polymer Chemistry

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)propanenitrile involves its interaction with various molecular targets:

Molecular Targets: The amino group can interact with enzymes and receptors, influencing biological pathways.

Pathways Involved: The compound can participate in pathways involving nucleophilic substitution and reduction reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-(2-aminophenyl)propanenitrile and structurally or functionally related nitriles:

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons

Chain Length and Flexibility 2-(2-Aminophenyl)acetonitrile (C₈H₇N₂) has a shorter acetonitrile chain, which may limit its utility in reactions requiring extended spatial arrangements.

Positional Isomerism 3-(2-Aminophenyl)propanenitrile (CAS 55000-16-3) is a positional isomer with the 2-aminophenyl group on the terminal carbon (C-3). This structural difference may lead to divergent reactivity, such as preferential intramolecular cyclization to form six-membered vs. five-membered rings .

Substituent Effects 2-Amino-2-methylpropane nitrile (C₄H₈N₂) features a branched amino group, introducing steric hindrance that slows nucleophilic attacks compared to linear nitriles. This property is exploited in controlled polymerization reactions . 3-[(2-Chlorophenyl)amino]propanenitrile (C₉H₉ClN₂) substitutes chlorine for the amine group, reducing electron density on the aromatic ring and altering its participation in electrophilic substitutions .

Reactivity in Cyclization Compounds like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile () undergo oxidative cyclization to form indolinones, a reaction likely applicable to this compound due to the proximity of the nitrile and amine groups .

Safety and Handling While specific data for this compound is unavailable, nitriles generally require precautions (e.g., avoiding inhalation, skin contact) due to toxicity risks. Analogous compounds like 1-(2-Amino-6-nitrophenyl)ethanone emphasize the need for thorough toxicological evaluations .

Preparation Methods

Preparation Methods of 2-(2-Aminophenyl)propanenitrile

Reduction of 2-(2-Nitrophenyl)propanenitrile

This method is analogous to the preparation of related compounds such as 2-(4-aminophenyl)-2-methylpropanenitrile, where the nitro group is reduced to an amino group using metal powder or catalytic hydrogenation.

Typical Procedure:

- Starting material: 2-(2-nitrophenyl)propanenitrile

- Reducing agents: Iron powder with ammonium chloride (Fe/NH4Cl) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere

- Solvent: Ethanol or ethanol-water mixtures

- Conditions: Reflux for several hours until complete conversion monitored by thin-layer chromatography (TLC)

- Workup: Filtration to remove iron salts, concentration, extraction, and recrystallization to purify the product

This approach yields this compound with high purity and yields typically ranging from 80% to 90%, depending on the exact reaction parameters.

Alternative Synthetic Approaches

Methylation of nitrophenylacetonitrile followed by reduction:

In a related patent for 2-(4-aminophenyl)-2-methylpropanenitrile, methylation of nitrophenylacetonitrile with methyl iodide in dimethylformamide (DMF) under sodium hydride base is followed by iron powder reduction to the amino compound. This method could be adapted for the 2-aminophenyl isomer by starting from the ortho-nitro derivative.Direct amination via nucleophilic substitution:

Less common due to steric hindrance and electronic effects, but possible under specific catalytic or high-temperature conditions.

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Methylation (if applicable) | Sodium hydride (2.4-2.6 eq), methyl iodide (2.85-3 eq), DMF solvent, 0-5°C to RT, 0.5-2 hours | Methylation of nitrophenylacetonitrile to intermediate | >80% (reported for para isomer) | Reaction monitored by TLC |

| 2. Reduction | Iron powder (2-4 eq), 10% ammonium chloride, ethanol, reflux, several hours | Reduction of nitro group to amino group | 84-89% (para isomer data) | Purification by recrystallization from ethanol |

| Alternative | Pd/C catalyst, H2 gas, ethanol, RT, 1-4 hours | Catalytic hydrogenation | High yield, mild conditions | Industrially preferred for scale-up |

Note: While the detailed data is available for the para isomer (4-aminophenyl), the ortho isomer (2-aminophenyl) preparation is expected to follow similar protocols with adjustments for steric and electronic effects.

Research Outcomes and Analytical Data

Physicochemical Properties

| Property | Data (from related compounds) |

|---|---|

| Melting Point | Not explicitly reported for this compound; related compounds range ~100-150°C |

| NMR (1H, CDCl3) | Aromatic protons at δ 6.5-7.5 ppm, amino protons around δ 3.0-4.0 ppm, methyl groups δ 1.5-2.0 ppm (based on analogs) |

| Purity | >98% after recrystallization |

Analytical Techniques Employed

- Thin-layer chromatography (TLC): To monitor reaction progress

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structure and purity

- Mass Spectrometry (MS): For molecular weight confirmation

- Infrared Spectroscopy (IR): To verify functional groups (amino and nitrile)

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Industrial Suitability |

|---|---|---|---|---|

| Iron powder reduction | Mild conditions, inexpensive reagents, high yield | Longer reaction times, generation of iron waste | 84-89% | High |

| Catalytic hydrogenation (Pd/C) | Clean reaction, fast, scalable | Requires hydrogen gas, catalyst cost | >90% | Very high |

| Methylation + reduction | Allows introduction of methyl group | Multi-step, requires careful control | >80% (para isomer) | Moderate |

Q & A

Q. What are the optimal synthetic routes for 2-(2-Aminophenyl)propanenitrile, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via alkylation of (2-aminophenyl)acetonitrile using sodium hydride (NaH) and methyl iodide (MeI) in anhydrous tetrahydrofuran (THF). Key steps include:

- Reagent addition : Batchwise addition of NaH to maintain controlled exothermic conditions.

- Quenching : Termination with saturated NH₄Cl to neutralize excess NaH.

- Purification : Extraction with ethyl acetate, drying over MgSO₄, and solvent removal under reduced pressure.

Yield optimization requires strict anhydrous conditions and precise stoichiometric ratios of NaH and MeI (1.2–1.5 equivalents). Suboptimal conditions (e.g., moisture ingress) reduce yields by promoting hydrolysis of the nitrile group .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- ¹H NMR : Signals for the aromatic protons (δ 6.8–7.4 ppm, multiplet) and the propane chain (δ 2.8–3.2 ppm, multiplet for CH₂; δ 1.2–1.5 ppm, triplet for CH₃).

- ¹³C NMR : Distinct peaks for the nitrile carbon (δ ~118 ppm) and the aromatic carbons (δ 115–150 ppm).

- FTIR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch of the amine).

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How does this compound participate in cycloaddition reactions?

The nitrile group acts as an electron-deficient component in [2+3] cycloadditions with azides or nitrones, forming triazole or isoxazoline derivatives. Reactivity is enhanced by the electron-donating amine group on the phenyl ring, which stabilizes transition states. Experimental protocols recommend using Cu(I) catalysts (e.g., CuBr) to accelerate regioselective cycloadditions at ambient temperatures .

Advanced Research Questions

Q. How does the position of the amino group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

The ortho-amino group directs EAS to the para position via resonance stabilization. For example, nitration of this compound yields para-nitro derivatives predominantly. Computational studies (DFT) show that the amine’s lone pair delocalizes into the ring, lowering the activation energy for para attack. Steric hindrance at the ortho position further disfavors meta substitution .

Q. How can contradictory literature reports on reaction yields be resolved methodologically?

Discrepancies often arise from variations in:

- Catalyst purity : Trace moisture in NaH reduces alkylation efficiency.

- Work-up protocols : Incomplete extraction or drying lowers isolated yields.

To resolve contradictions, replicate experiments under rigorously controlled conditions (e.g., inert atmosphere, standardized reagent batches) and report detailed procedural metadata. Statistical analysis (e.g., ANOVA) of triplicate trials identifies significant variables .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

- In vitro assays : Test calcium channel inhibition (e.g., Cav1.3) using patch-clamp electrophysiology.

- Structure-activity relationship (SAR) : Modify the propane chain (e.g., methyl vs. ethyl groups) and assess IC₅₀ shifts.

- Metabolic stability : Incubate derivatives with liver microsomes to measure cytochrome P450-mediated degradation.

Derivatives with electron-withdrawing substituents on the phenyl ring show enhanced Cav1.3 selectivity .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to map frontier molecular orbitals (FMOs). The LUMO of the nitrile group predicts sites for nucleophilic attack.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways.

- Docking studies : Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis. Validated models reduce experimental trial-and-error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.